N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine
Description
N-Isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine is a pyrimidine derivative featuring a central six-membered aromatic ring substituted at positions 2, 4, and 6. Key structural attributes include:
- Position 6: A (phenylsulfanyl)methyl group, which combines sulfur’s electronic effects with a hydrophobic phenyl substituent.
This compound’s structural diversity makes it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in targeting enzymes or receptors where pyrimidine scaffolds are prevalent.
Properties
IUPAC Name |
2-phenyl-6-(phenylsulfanylmethyl)-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3S/c1-15(2)21-19-13-17(14-24-18-11-7-4-8-12-18)22-20(23-19)16-9-5-3-6-10-16/h3-13,15H,14H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQGPWQZZFXLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-4,6-dichloropyrimidine with isopropylamine to introduce the isopropyl group. This is followed by the substitution of the chlorine atom at the 6-position with a phenylsulfanyl methyl group using thiophenol and formaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the 4 and 6 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Thiophenol, formaldehyde, isopropylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
Research indicates that pyrimidine derivatives, including N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine, exhibit antiviral activities, specifically against HIV. The structural characteristics of these compounds allow them to inhibit enzymes crucial for viral replication. Studies have demonstrated that modifications in the pyrimidine ring can enhance the compound's efficacy against viral targets, making it a candidate for further development in antiviral therapies .
1.2 Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Pyrimidine derivatives are known to interfere with DNA synthesis and repair mechanisms in cancer cells. Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their corresponding biological activities:
| Structural Feature | Activity | Reference |
|---|---|---|
| Pyrimidine ring | Antiviral and anticancer activities | |
| Phenylsulfanyl group | Enhanced enzyme inhibition | |
| Isopropyl substitution | Improved bioavailability |
Case Studies
3.1 Case Study: Antiviral Efficacy
In a study focusing on the antiviral efficacy of pyrimidine derivatives, this compound was tested against HIV strains. The results indicated a significant reduction in viral load in treated cell cultures, suggesting that the compound could serve as a lead for developing new antiviral drugs .
3.2 Case Study: Cancer Cell Inhibition
Another investigation assessed the impact of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings showed that the compound inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer therapy .
Mechanism of Action
The mechanism of action of N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate ()
Structural Differences :
- Position 2: Contains an N-methyl-N-(methylsulfonyl)amino group instead of phenyl.
- Position 4 : Features a 4-fluorophenyl group rather than isopropylamine.
- Position 6 : Substituted with isopropyl (vs. (phenylsulfanyl)methyl in the target compound).
Key Implications :
- The sulfonyl group (electron-withdrawing) contrasts with the target’s sulfanyl (thioether, electron-donating), affecting electronic distribution and protein-binding interactions.
- Crystallographic data (reported in ) suggests planar pyrimidine conformations, but steric effects from the isopropyl group may differ due to positional variance.
Physical Properties :
N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine (CAS 303147-56-0, )
Structural Differences :
- Position 2 : 2-pyridinyl group (vs. phenyl in the target), introducing nitrogen for hydrogen bonding.
- Position 4 : Benzyl substituent (bulky aromatic) instead of isopropylamine.
- Position 6 : Phenylsulfonyl group (oxidized sulfur) vs. phenylsulfanyl.
Key Implications :
- The sulfonyl group increases polarity and acidity (predicted pKa = 2.43 ), enhancing water solubility compared to the target’s sulfanyl group (predicted higher pKa, less ionized).
- Benzyl vs. isopropylamine : Benzyl’s aromaticity may favor π-π interactions, while isopropylamine’s smaller size reduces steric hindrance.
Physical Properties :
| Property | Target Compound | Compound |
|---|---|---|
| Molar Mass (g/mol) | Not reported | 416.5 |
| Density (g/cm³) | Not reported | 1.313 |
| Boiling Point (°C) | Not reported | 609.3 |
Fluorinated Pyrimidine Derivatives (General Insights from )
While the target compound lacks fluorine, highlights fluorine’s role in optimizing drug-like properties:
- Bioavailability : Fluorine reduces amine basicity, enhancing membrane permeability .
- Conformational Effects : C-F bonds can restrict molecular flexibility, improving target binding.
- Metabolic Stability : Fluorine resists oxidative metabolism, extending half-life.
Comparison : The absence of fluorine in the target compound may limit its metabolic stability compared to fluorinated analogs but could reduce synthetic complexity.
Biological Activity
N-isopropyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine (CAS 303147-75-3) is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : 335.47 g/mol
- CAS Number : 303147-75-3
The compound features a pyrimidine core with an isopropyl group and a phenylsulfanyl methyl substituent, which may influence its biological activity.
Research indicates that compounds similar to this compound often exhibit pharmacological effects through the inhibition of specific enzymes or receptors. The presence of the sulfonamide group in its structure suggests potential interactions with biological targets, such as:
- Enzyme Inhibition : Compounds with sulfonamide moieties are known to inhibit carbonic anhydrases, which play a crucial role in various physiological processes.
- Antimicrobial Activity : Many pyrimidine derivatives have shown antimicrobial properties, indicating that this compound may also possess similar effects.
Case Studies and Research Findings
- Anticancer Activity : A study investigating pyrimidine derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The specific role of the phenylsulfanyl group in enhancing this activity warrants further investigation.
- Antiviral Properties : Research on related compounds has highlighted their potential as antiviral agents, particularly in inhibiting viral replication. This could suggest a similar potential for this compound.
- Neuroprotective Effects : Some derivatives have been studied for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
